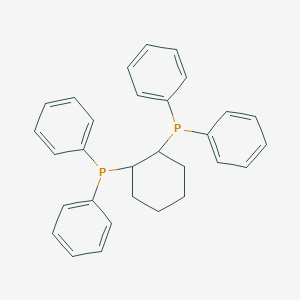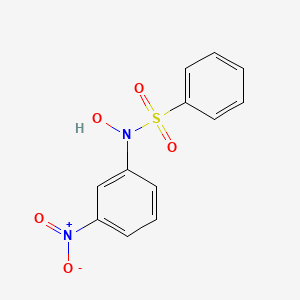![molecular formula C13H16N2O3S B14499682 [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione CAS No. 64568-29-2](/img/structure/B14499682.png)
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione is a chemical compound with the molecular formula C13H16N2O3S It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a nitrophenyl group attached to a methanethione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
作用機序
The mechanism of action of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .
類似化合物との比較
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can be compared with other similar compounds, such as:
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione: This compound is formed by the reduction of the nitro group to an amino group and may exhibit different biological activities.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-methylsulfanylphenyl)methanethione: This compound has a methylsulfanyl group instead of a nitro group and may have different chemical reactivity and applications.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-chlorophenyl)methanethione: The presence of a chloro group can influence the compound’s properties and its interactions with other molecules.
特性
CAS番号 |
64568-29-2 |
|---|---|
分子式 |
C13H16N2O3S |
分子量 |
280.34 g/mol |
IUPAC名 |
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-14(8-10(2)18-9)13(19)11-3-5-12(6-4-11)15(16)17/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m0/s1 |
InChIキー |
OTWDABUDFHHNRI-UWVGGRQHSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H](O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


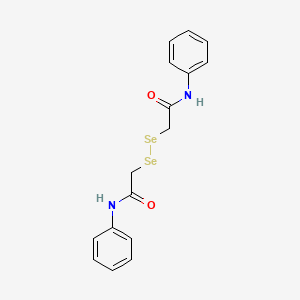
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
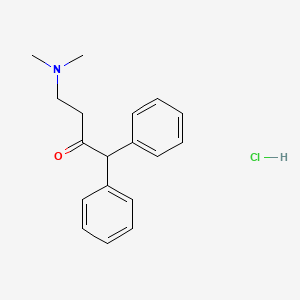

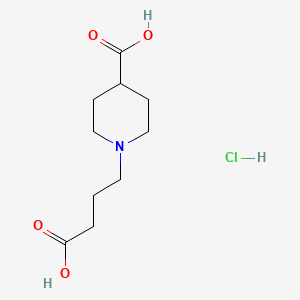



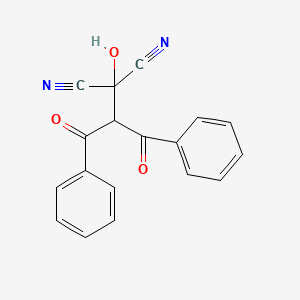

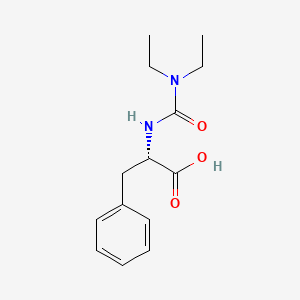
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
